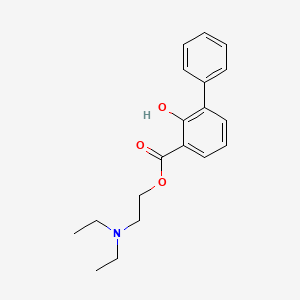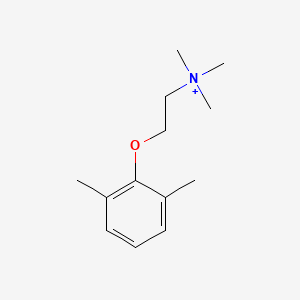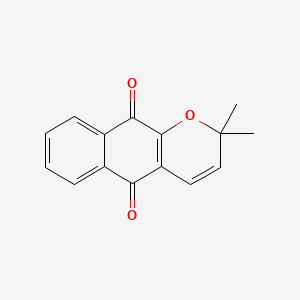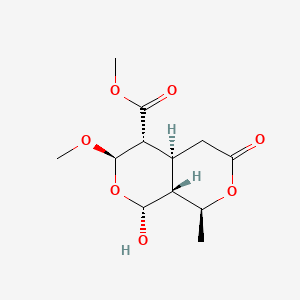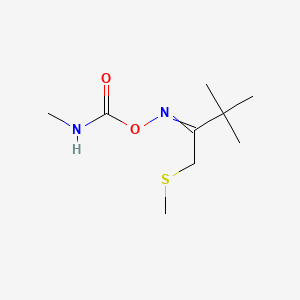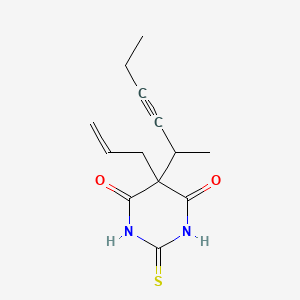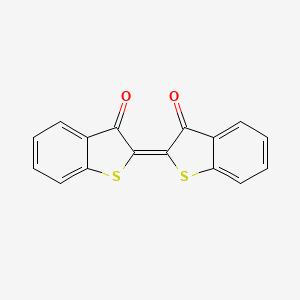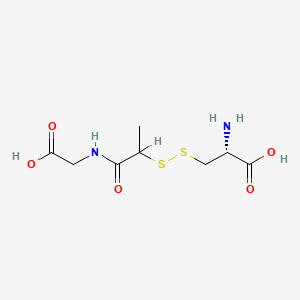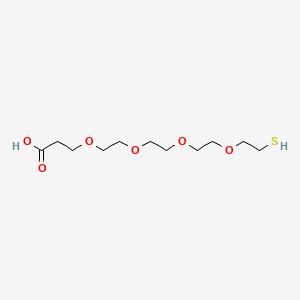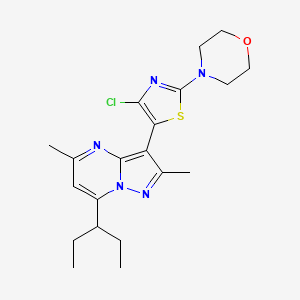
Tildacerfont
概述
描述
Tildacerfont: SPR001 , is a potent and orally active corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It is primarily used in the treatment of congenital adrenal hyperplasia, a genetic disorder affecting the adrenal glands . This compound effectively reduces adrenocorticotropic hormone (ACTH) and adrenal androgen levels, making it a promising therapeutic agent for managing this condition .
准备方法
合成路线和反应条件: 替尔达塞芬特的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 具体的合成路线和反应条件是专有的,并未在公开场合详细披露 .
工业生产方法: 替尔达塞芬特的工业生产遵循良好生产规范 (GMP),以确保最终产品的质量和安全性。 该工艺涉及大规模合成、纯化和制剂成口服剂型 .
化学反应分析
反应类型: 替尔达塞芬特经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及将一个官能团替换为另一个官能团.
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括硼氢化钠和氢化锂铝。
取代: 常用试剂包括卤素和亲核试剂.
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .
科学研究应用
作用机制
替尔达塞芬特通过拮抗垂体中的 CRF1 受体发挥作用。 这种抑制减少了 ACTH 的分泌,进而降低了肾上腺雄激素和皮质醇前体的产生 。 所涉及的分子靶点和通路包括 CRF1 受体和下丘脑-垂体-肾上腺 (HPA) 轴 .
相似化合物的比较
类似化合物:
安塔拉明: 另一种 CRF1 受体拮抗剂,对 ACTH 和肾上腺雄激素具有类似的作用。
NBI-30775: 一种用于研究的选择性 CRF1 受体拮抗剂.
独特性: 替尔达塞芬特具有高效力口服生物利用度,使其成为患者的便捷选择。 其良好的安全性特征和在降低 ACTH 和肾上腺雄激素方面的有效性使其有别于其他 CRF1 受体拮抗剂 .
属性
CAS 编号 |
1014983-00-6 |
|---|---|
分子式 |
C20H26ClN5OS |
分子量 |
420.0 g/mol |
IUPAC 名称 |
4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3 |
InChI 键 |
CLKXPWDYEYIPFS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(N=C(S3)N4CCOCC4)Cl)C |
规范 SMILES |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Tildacerfont |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)
